molecular formula C17H12ClN3O2 B6348002 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine CAS No. 1354934-95-4

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine

Cat. No.: B6348002
CAS No.: 1354934-95-4
M. Wt: 325.7 g/mol
InChI Key: KTOXOIDQLGYNCA-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine is a synthetic organic compound that features a pyrimidine core substituted with a 1,3-benzodioxole and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The introduction of the 1,3-benzodioxole and 4-chlorophenyl groups can be carried out via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring or the nitro groups (if present) to form corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the pyrimidine ring could produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical models.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, if it acts as an enzyme inhibitor, it could block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine
  • 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine
  • 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness

Compared to these similar compounds, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXOIDQLGYNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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